molecular formula C13H15N3O2S B2880696 2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921503-25-5

2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B2880696
CAS No.: 921503-25-5
M. Wt: 277.34
InChI Key: BBPAPLFEFACHOG-UHFFFAOYSA-N
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Description

2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a heterocyclic compound featuring an imidazole ring substituted with benzylthio and hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets. The benzylthio group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzothiazole: Another heterocyclic compound with similar applications in medicinal chemistry.

    2-trifluoromethyl benzimidazole: Known for its use in the synthesis of pharmaceuticals.

    Phenylboronic pinacol esters: Used in drug design and delivery.

Uniqueness

2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of benzylthio and hydroxymethyl groups on the imidazole ring provides a versatile scaffold for further functionalization and application .

Properties

IUPAC Name

2-[2-benzylsulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c14-12(18)7-16-11(8-17)6-15-13(16)19-9-10-4-2-1-3-5-10/h1-6,17H,7-9H2,(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPAPLFEFACHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(N2CC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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